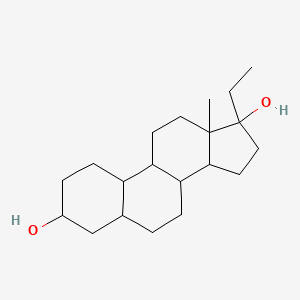

(3|A,5|A,17|A)-19-Norpregnane-3,17-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3|A,5|A,17|A)-19-Norpregnane-3,17-diol is a synthetic steroid compound It is a derivative of norpregnane, which is a class of steroids characterized by the absence of a carbon atom at the 19th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3|A,5|A,17|A)-19-Norpregnane-3,17-diol typically involves multiple steps, starting from readily available steroid precursors. One common method involves the oxidation of delta 8 estradiol methyl ether under Oppenauer conditions using benzaldehyde, butylated hydroxytoluene (BHT), and aluminum isopropoxide to form the corresponding 17-ketone . This intermediate is then subjected to further chemical transformations to introduce the necessary functional groups at the 3 and 17 positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar routes as described above but optimized for higher yields and purity. The use of microbiological hydroxylation to introduce hydroxyl groups at specific positions is also a practical approach for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(3|A,5|A,17|A)-19-Norpregnane-3,17-diol can undergo various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction can revert these ketones back to hydroxyl groups.

Scientific Research Applications

(3|A,5|A,17|A)-19-Norpregnane-3,17-diol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of other steroid compounds.

Biology: Studied for its effects on cellular processes and potential as a hormone analog.

Medicine: Investigated for its potential therapeutic effects, including hormone replacement therapy and contraceptive applications.

Industry: Utilized in the production of steroid-based pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of (3|A,5|A,17|A)-19-Norpregnane-3,17-diol involves its interaction with steroid hormone receptors in the body. It can bind to these receptors and modulate their activity, leading to changes in gene expression and cellular function. The specific molecular targets and pathways involved depend on the context of its use, such as its role in hormone replacement therapy or as a contraceptive agent .

Comparison with Similar Compounds

Similar Compounds

Desogestrel: A synthetic progestin used in oral contraceptives.

Etonogestrel: Another synthetic progestin used in contraceptive implants and vaginal rings.

Uniqueness

(3|A,5|A,17|A)-19-Norpregnane-3,17-diol is unique due to its specific structural modifications, which confer distinct biological activities compared to other similar compounds. Its ability to interact with steroid hormone receptors and modulate their activity makes it a valuable compound for research and therapeutic applications .

Biological Activity

(3|A,5|A,17|A)-19-Norpregnane-3,17-diol, a derivative of progesterone, has garnered attention for its diverse biological activities. This compound is structurally characterized by the absence of a methyl group at carbon 10 and exhibits significant progestogenic activity, making it relevant in various therapeutic contexts.

Chemical Structure and Properties

The molecular formula for this compound is C21H30O2. Its structural characteristics include:

- Hydroxyl groups at positions 3 and 17.

- Absence of the C10 methyl group , which differentiates it from traditional pregnanes.

This unique structure influences its biological activity and pharmacokinetics.

Biological Activities

- Progestogenic Activity :

- Anti-Estrogenic Effects :

- Metabolic Regulation :

- Neuroprotective Effects :

Pharmacological Applications

This compound's biological activities have led to its investigation in various therapeutic areas:

- Hormone Replacement Therapy (HRT) : Its progestogenic properties make it a candidate for HRT, especially for postmenopausal women where it can help mitigate symptoms associated with estrogen deficiency .

- Contraceptive Use : Due to its ability to inhibit ovulation effectively, it is considered for use in contraceptive formulations .

Case Study 1: Progestogen Metabolites

Research has highlighted that metabolites of progestogens like this compound can exhibit varying degrees of biological activity. For instance, after oral administration, certain metabolites demonstrate enhanced progestational activity compared to their parent compounds .

Case Study 2: Lipid Metabolism

In a controlled study examining the effects of various progestogens on blood lipids during hormone replacement therapy, this compound was found to lower LDL cholesterol levels while maintaining HDL levels within a healthy range. This suggests a favorable lipid profile modification that could benefit cardiovascular health in postmenopausal women .

Data Table: Predicted Biological Activities

The following table summarizes the predicted biological activities of this compound based on computational models and experimental data:

| Biological Activity | Predicted Efficacy |

|---|---|

| Progestogenic | High |

| Anti-hypercholesterolemic | Moderate |

| Neuroprotective | Moderate |

| Anti-estrogenic | High |

| Ovulation Inhibitor | High |

Properties

IUPAC Name |

17-ethyl-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h13-18,21-22H,3-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUBNWXDDDXQJOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCC2C1(CCC3C2CCC4C3CCC(C4)O)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.